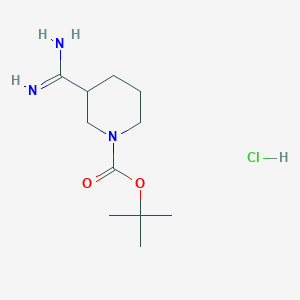
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS number 1258639-71-2 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride is complex and specific. The molecular formula is C11H22ClN3O2 . For a detailed molecular structure, it is recommended to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride has specific physical and chemical properties. It has a molecular weight of 263.76 . For detailed physical and chemical properties, it is recommended to refer to a reliable chemical database or resource .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride has been explored in various synthesis and characterization studies. For instance, its derivatives have been used in stereoselective syntheses, such as the preparation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its utility in creating specific isomers with potential applications in pharmaceuticals (Boev et al., 2015). Additionally, it has been utilized in the synthesis of pipecolic acid derivatives, demonstrating its role in creating complex organic compounds (Purkayastha et al., 2010).
Chemical Transformations and Reactions
The compound has been involved in chemical transformations and reactions, such as the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and subsequent cyclization into N-Boc piperidine derivatives (Moskalenko & Boev, 2014). This indicates its versatility in organic chemistry for creating diverse molecular structures.
Molecular Structure and Crystallography
Research into the molecular structure and crystallography of tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride and its derivatives has been conducted. For example, studies have focused on the structural determination of related compounds through single crystal X-ray diffraction analysis (Moriguchi et al., 2014). This research is vital for understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields, including material science and drug design.
Potential Biological Applications
While excluding specific information related to drug use, dosage, and side effects, it's noteworthy that the compound and its derivatives have been explored for potential biological applications. For instance, studies have investigated its derivatives for antibacterial activities and other biological evaluations, indicating its potential in medicinal chemistry (Bouzard et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSVXRULPSOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2851706.png)
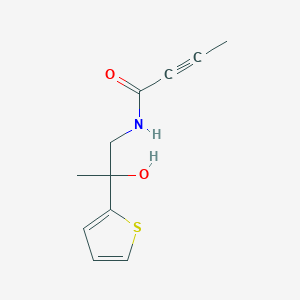
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)
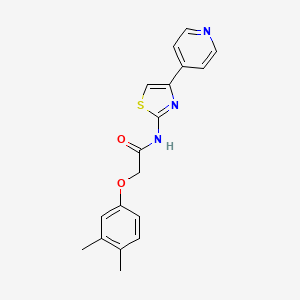
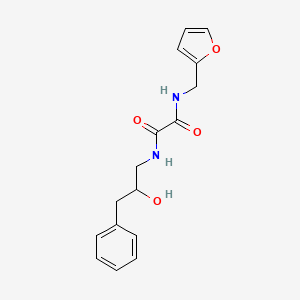
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)
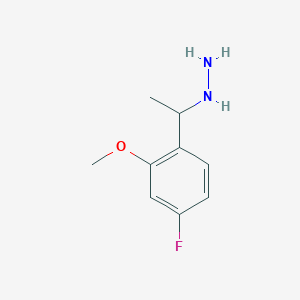
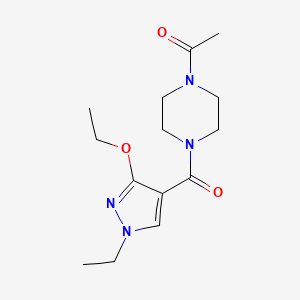
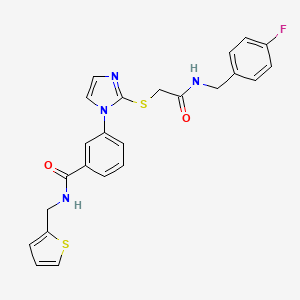
![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)